molecular formula C16H24BrNO B4604939 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane

1-[3-(4-bromo-2-methylphenoxy)propyl]azepane

Cat. No.: B4604939
M. Wt: 326.27 g/mol
InChI Key: ZGTODYPOZYUDQE-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-methylphenoxy)propyl]azepane is an organic compound with the molecular formula C₁₆H₂₄BrNO. It is characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromo-2-methylphenoxy)propyl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[3-(4-bromo-2-methylphenoxy)propyl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-2-methylphenoxy)propyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine: Similar structure but with a piperazine ring instead of azepane.

    4-Bromo-2-methylphenol: The brominated phenol precursor used in the synthesis.

    3-(4-bromo-2-methylphenoxy)propanol: An intermediate in the synthesis of the target compound.

Uniqueness

1-[3-(4-bromo-2-methylphenoxy)propyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-methylphenoxy)propyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-14-13-15(17)7-8-16(14)19-12-6-11-18-9-4-2-3-5-10-18/h7-8,13H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTODYPOZYUDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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